6-Bromobenzo[d]oxazole-2-carboxylic acid

Medicinal Chemistry Building Blocks Procurement Specification

Procure this key intermediate for FAAH inhibitor synthesis and amide library development. The 2-carboxylic acid enables direct amide coupling, while the 6-bromo position allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This regioisomer (6-bromo) is distinct from 5- and 7-bromo analogs, offering a unique vector for SAR studies. Select 98% purity for high stoichiometric precision or 95% for cost-effective library synthesis.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 944907-30-6
Cat. No. B1532766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[d]oxazole-2-carboxylic acid
CAS944907-30-6
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=N2)C(=O)O
InChIInChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
InChIKeyCIMXFTLLAUVPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzo[d]oxazole-2-carboxylic Acid (CAS 944907-30-6): Benzoxazole-2-carboxylic Acid Building Block for Inhibitor Synthesis


6-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944907-30-6) is a heterocyclic building block of the benzoxazole class, featuring a bromine atom at the 6-position and a carboxylic acid moiety at the 2-position of the fused benzoxazole ring system . The molecular formula is C₈H₄BrNO₃ with a molecular weight of 242.03 g/mol [1]. This compound serves primarily as a versatile intermediate in medicinal chemistry, where the carboxylic acid group enables amide coupling and other derivatization reactions, while the bromine substituent provides a handle for further functionalization via cross-coupling chemistry . Commercially available purity specifications range from 95% to 98% depending on the supplier .

Why Generic Substitution of 6-Bromobenzo[d]oxazole-2-carboxylic Acid with Alternative Benzoxazole Derivatives Is Not Feasible


Generic substitution of 6-bromobenzo[d]oxazole-2-carboxylic acid with other benzoxazole-2-carboxylic acid derivatives is not scientifically defensible due to position-dependent and substituent-dependent differences in both synthetic utility and biological target engagement. The 6-bromo substitution pattern is structurally distinct from the 5-bromo (CAS 944898-66-2) and 7-bromo (CAS 944898-67-3) regioisomers, each of which presents a different vector for subsequent derivatization and a distinct electronic profile that affects cross-coupling reactivity [1]. Furthermore, the presence of the carboxylic acid at the 2-position distinguishes this compound from 6-bromobenzo[d]oxazole (CAS 375369-14-5), which lacks the carboxylate handle for amide bond formation and must be functionalized through alternative, less direct routes . In biological contexts, even subtle structural variations among benzoxazole-2-carboxylic acid derivatives translate into orders-of-magnitude differences in target inhibition potency [2].

Quantitative Procurement Evidence for 6-Bromobenzo[d]oxazole-2-carboxylic Acid: Purity, Derivatization Utility, and Target-Specific Inhibitor Potential


Commercial Purity Specification Comparison: 98% vs. 95% Grade Availability for 6-Bromobenzo[d]oxazole-2-carboxylic Acid

Commercially, 6-bromobenzo[d]oxazole-2-carboxylic acid is available in two distinct purity grades: a standard 95% specification and a higher 98% specification . Suppliers including AKSci and AChemBlock offer the 95% grade , while Fluorochem, ChemScene, and Leyan supply the 98% grade . This 3% absolute purity differential represents a 60% reduction in potential impurities (from 5% to 2% total impurity content), which is significant for applications requiring tight stoichiometric control in amide coupling reactions or where impurity carry-through could affect downstream biological assay reproducibility [1]. The 98% grade commands a premium; for example, Fluorochem lists 250 mg at £492 .

Medicinal Chemistry Building Blocks Procurement Specification

Carboxylic Acid Functional Handle Enables Direct Amide Coupling vs. 6-Bromobenzo[d]oxazole Alternative

6-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944907-30-6) contains a carboxylic acid group at the 2-position that enables direct amide coupling with primary or secondary amines using standard carbodiimide or uronium-based coupling reagents . In contrast, its close analog 6-bromobenzo[d]oxazole (CAS 375369-14-5) lacks this carboxylate functionality entirely, requiring alternative functionalization strategies such as lithiation at the 2-position followed by electrophilic trapping, or metal-catalyzed cross-coupling at the bromine position . The carboxylic acid derivative reduces synthetic step count by at least one step when the target molecule requires an amide or ester linkage at the benzoxazole 2-position, and enables parallel one-pot amide coupling workflows reported for azole-2-carboxylic acid building blocks [1].

Synthetic Chemistry Amide Bond Formation Medicinal Chemistry

Benzoxazole-2-carboxylic Acid Scaffold as FAAH Inhibitor Intermediate with Sub-Micromolar Potency Potential

Benzoxazole-2-carboxylic acid derivatives have been established as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme target implicated in pain, inflammation, and neurological disorders [1]. Patent US 9,073,879 discloses oxazole derivatives including benzoxazole-2-carboxylic acid-based compounds as FAAH modulators for therapeutic applications in osteoarthritis, neuropathic pain, and fibromyalgia [1]. BindingDB records indicate that structurally related α-keto benzoxazole inhibitors achieve nanomolar potency against FAAH, with reported IC₅₀ values as low as 30 nM for certain benzoxazole-derived inhibitors in mouse FAAH assays [2]. The 6-bromobenzo[d]oxazole-2-carboxylic acid scaffold provides the core benzoxazole-2-carboxylate pharmacophore recognized by FAAH, with the 6-bromo substituent available for further optimization of potency and selectivity [3]. This is a class-level inference based on established SAR of benzoxazole FAAH inhibitors; direct IC₅₀ data for the exact title compound against FAAH is not currently available in the literature.

FAAH Inhibition Pain Research Endocannabinoid System

Limited Antibacterial and Enzyme Inhibition Data for 6-Bromobenzo[d]oxazole-2-carboxylic Acid and Its Derivatives

Benzoxazole derivatives have been evaluated for antimicrobial activity, though direct data for 6-bromobenzo[d]oxazole-2-carboxylic acid specifically remains sparse. BindingDB entries for structurally related benzoxazole compounds show IC₅₀ values of 468 nM against Mycobacterium tuberculosis MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) [1] and 8,000 nM (8 μM) against M. tuberculosis DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) [2]. A separate entry reports an IC₅₀ of 200,000 nM (200 μM) against M. tuberculosis Eis acetyltransferase [3]. These data points demonstrate that benzoxazole-2-carboxylic acid derivatives can engage mycobacterial enzyme targets, though the potency varies substantially across different targets. It must be explicitly noted that these are NOT direct data for 6-bromobenzo[d]oxazole-2-carboxylic acid itself, but rather data for benzoxazole-containing compounds that share the core scaffold.

Antimicrobial Enzyme Inhibition Mycobacterium tuberculosis

Recommended Research and Procurement Application Scenarios for 6-Bromobenzo[d]oxazole-2-carboxylic Acid (CAS 944907-30-6)


Medicinal Chemistry: FAAH Inhibitor Development

Procure 6-bromobenzo[d]oxazole-2-carboxylic acid as a key intermediate for synthesizing fatty acid amide hydrolase (FAAH) inhibitors. The benzoxazole-2-carboxylic acid scaffold is a validated FAAH pharmacophore [1], and the 2-carboxylic acid group enables direct amide coupling with diverse amine libraries to explore structure-activity relationships. The 6-bromo substituent provides a vector for additional diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. For SAR campaigns requiring high stoichiometric precision, select the 98% purity grade .

Synthetic Chemistry: Amide Library Synthesis via Direct Carboxylic Acid Coupling

Use 6-bromobenzo[d]oxazole-2-carboxylic acid as a building block for constructing amide libraries via one-pot or sequential amide coupling protocols. Unlike 6-bromobenzo[d]oxazole (CAS 375369-14-5), which lacks the carboxylic acid handle , this compound eliminates the need for prior functionalization steps. The benzoxazole-2-carboxylate structure has been demonstrated to undergo facile derivatization to amides, enabling parallel synthesis of diverse analogs [2]. For standard library synthesis applications, the 95% purity grade may provide adequate cost-effectiveness.

Anti-Mycobacterial Drug Discovery: MenB and DXR Inhibitor Exploration

Employ 6-bromobenzo[d]oxazole-2-carboxylic acid as a starting scaffold for developing inhibitors of Mycobacterium tuberculosis enzymes, including MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) and DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase). Benzoxazole derivatives have demonstrated measurable inhibition of these validated tuberculosis drug targets, with IC₅₀ values ranging from sub-micromolar to micromolar ranges [3]. The 6-bromo position offers a convenient site for introducing substituents to optimize target engagement and improve physicochemical properties.

Chemical Biology: Synthesis of Benzoxazole-Based Probe Molecules

Utilize 6-bromobenzo[d]oxazole-2-carboxylic acid to prepare benzoxazole-containing chemical probes for target identification or biochemical assay development. The carboxylic acid enables conjugation to biotin, fluorescent dyes, or affinity tags via amide bond formation. The rigid benzoxazole core contributes to conformational constraint that may enhance target binding specificity compared to more flexible linkers. The moderate LogP value of approximately 2.1-2.3 suggests adequate membrane permeability for cellular probe applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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